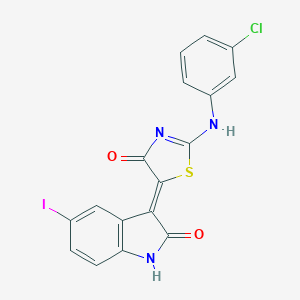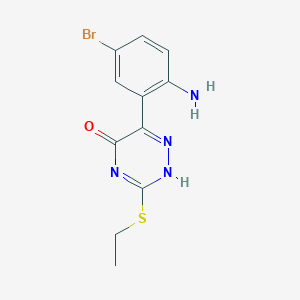![molecular formula C19H14Cl2N4OS B308537 3-(Allylsulfanyl)-6-(2,6-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308537.png)
3-(Allylsulfanyl)-6-(2,6-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Allylsulfanyl)-6-(2,6-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including pharmacology, biochemistry, and physiology.
作用机制
The mechanism of action of 3-(Allylsulfanyl)-6-(2,6-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have shown that this compound interacts with certain proteins in the body, leading to its various effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Allylsulfanyl)-6-(2,6-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine vary depending on the specific application. In pharmacology, this compound has been shown to reduce inflammation and pain. In biochemistry, this compound has been used to study the binding sites of certain proteins. In physiology, this compound has been shown to affect the central nervous system.
实验室实验的优点和局限性
One advantage of using 3-(Allylsulfanyl)-6-(2,6-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its high purity. The synthesis method has been optimized to produce pure compound in high yields. However, one limitation is the lack of understanding of the compound's mechanism of action. Further studies are needed to fully understand how this compound interacts with proteins in the body.
未来方向
There are several future directions for the study of 3-(Allylsulfanyl)-6-(2,6-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further study its potential as an antitumor agent. Another direction is to study its effects on specific proteins in the body to gain a better understanding of its mechanism of action. Additionally, this compound could be studied for its potential as a treatment for certain neurological disorders.
合成方法
The synthesis of 3-(Allylsulfanyl)-6-(2,6-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2,6-dichlorobenzaldehyde with allylthiol and 1,2,4-triazin-3-one in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to produce high yields of pure compound.
科学研究应用
3-(Allylsulfanyl)-6-(2,6-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential as an antitumor agent. In biochemistry, this compound has been used as a probe to study the binding sites of certain proteins. In physiology, this compound has been studied for its effects on the central nervous system.
属性
产品名称 |
3-(Allylsulfanyl)-6-(2,6-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
分子式 |
C19H14Cl2N4OS |
分子量 |
417.3 g/mol |
IUPAC 名称 |
6-(2,6-dichlorophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H14Cl2N4OS/c1-2-10-27-19-23-18-16(24-25-19)11-6-3-4-9-14(11)22-17(26-18)15-12(20)7-5-8-13(15)21/h2-9,17,22H,1,10H2 |
InChI 键 |
ILELPLCSZDSXBC-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC=C4Cl)Cl)N=N1 |
规范 SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC=C4Cl)Cl)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,6-Dichlorophenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308454.png)
![6-(4-Tert-butylphenyl)-3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308456.png)
![4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenyl acetate](/img/structure/B308457.png)
![7-[(3,4-Dimethylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B308461.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)


![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308466.png)
![5-[4-(Benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308467.png)
![5-(2,3-Dibromo-4-hydroxy-5-methoxybenzylidene)-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308471.png)
![5-[4-(Benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308472.png)
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenyl acetate](/img/structure/B308473.png)
![10-Bromo-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylmethylsulfide](/img/structure/B308474.png)
![5-bromo-3'-hexylsulfanylspiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308475.png)